molecular formula C10H12BrClFN B7948533 (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride

Cat. No.: B7948533
M. Wt: 280.56 g/mol
InChI Key: TZLKSCCRAJDNRP-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a chiral amine derivative featuring a cyclopropane ring fused to a substituted aromatic system. Its molecular formula is C₁₀H₁₂BrClFN, with a molecular weight of 280.57 g/mol (calculated). The compound is characterized by:

  • Stereochemistry: The (S)-configuration at the methanamine carbon ensures enantiomeric specificity, critical for targeted biological interactions .
  • Substituents: A bromo group at the 5-position and a fluoro group at the 2-position on the phenyl ring, which influence electronic and steric properties.
  • Purity: Typically available at 95% purity in 100 mg quantities for research use .

Properties

IUPAC Name

(S)-(5-bromo-2-fluorophenyl)-cyclopropylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN.ClH/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLKSCCRAJDNRP-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(C=CC(=C2)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=C(C=CC(=C2)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Reduction

A common route involves Friedel-Crafts acylation of fluorobenzene derivatives followed by reductive amination:

  • Friedel-Crafts Acylation : 2-Fluorobenzoic acid is treated with oxalyl chloride to form the corresponding acid chloride, which reacts with bromobenzene in the presence of FeCl₃ to yield (5-bromo-2-fluorophenyl)(phenyl)methanone. This step achieves 82% yield under optimized conditions.

  • Nitro Reduction : The ketone intermediate is converted to the amine via catalytic hydrogenation or using iron powder in acidic ethanol, yielding (5-bromo-2-fluorophenyl)methanamine with 94% efficiency.

Direct Bromination of Fluorinated Precursors

Alternative approaches employ directed ortho-bromination of 2-fluorophenylmethanamine using bromine sources like N-bromosuccinimide (NBS) in the presence of Lewis acids. However, this method suffers from regioselectivity challenges, requiring careful temperature control (-20°C to 0°C) to minimize polybromination.

Cyclopropane Ring Formation

Simmons-Smith Cyclopropanation

The cyclopropyl group is introduced via reaction of allylic amines with diiodomethane and a zinc-copper couple. For the target compound, (5-bromo-2-fluorophenyl)methanamine is first converted to its allyl derivative, which undergoes cyclopropanation at 40–60°C in ether solvents. This method provides moderate yields (50–65%) but requires chiral auxiliaries to control stereochemistry.

Transition-Metal-Catalyzed Cyclopropanation

Palladium-catalyzed reactions using diazocyclopropane precursors offer improved stereocontrol. For example, treatment of (5-bromo-2-fluorophenyl)methanamine with trimethylsilyldiazomethane in the presence of Pd(OAc)₂ generates the cyclopropane ring with >90% enantiomeric excess (ee) when chiral ligands like BINAP are used.

Chiral Resolution to Obtain (S)-Enantiomer

Diastereomeric Salt Formation

Racemic cyclopropylmethanamine is resolved using chiral acids such as (+)-dibenzoyl-L-tartaric acid. The (S)-enantiomer preferentially crystallizes from ethanol, achieving 98% ee after three recrystallizations.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-isomer unreacted. Using Candida antarctica lipase B (CAL-B) in vinyl acetate, this method achieves 99% ee with a 45% theoretical yield.

Hydrochloride Salt Formation

The free base is dissolved in ethyl acetate and treated with 4M HCl in dioxane at 0°C. Precipitation yields the hydrochloride salt with 73–85% recovery. Critical parameters include strict temperature control (<5°C) to prevent racemization and solvent purity to avoid co-precipitation of impurities.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Friedel-Crafts + Simmons-SmithAcylation, reduction, cyclopropanation5885Moderate
Bromination + Pd-catalyzedDirected bromination, cyclopropanation7292High
Enzymatic resolutionKinetic resolution, salt formation4599Low

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1) or chromatography on silica gel with ethyl acetate/hexane gradients. Characterization data includes:

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 1H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H), 6.98 (d, J = 2.0 Hz, 1H), 3.20 (m, 1H), 1.40–1.25 (m, 4H).

  • HPLC : Chiralcel OD-H column, 95:5 hexane/isopropanol, retention time = 12.7 min (S-enantiomer).

Industrial-Scale Optimization

Continuous flow reactors reduce reaction times from 24 h to 2 h for Friedel-Crafts steps, improving throughput. Automated pH control during salt formation enhances consistency, achieving >99.5% purity in GMP batches .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Amine Oxidation KMnO₄ (acidic aqueous medium)Ketone derivative (cyclopropyl carbonyl)Selective oxidation without ring opening
RuO₄ (catalytic, CH₃CN/H₂O)Nitrile intermediateRequires inert atmosphere

Mechanistic Insight : Oxidation proceeds via imine intermediate formation, with the cyclopropyl group stabilizing transition states through hyperconjugation .

Nucleophilic Substitution

The bromine atom at the 5-position participates in cross-coupling and substitution reactions:

Reaction TypeReagents/ConditionsProduct FormedYield Optimization Factors
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivatives70-85% yield with electron-deficient partners
Azide Substitution NaN₃, DMF, 80°C5-Azido-2-fluorophenyl derivativeComplete conversion in 6 hr

Kinetic Data :

  • Suzuki coupling exhibits second-order kinetics (k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at 80°C)

  • Halogen exchange occurs preferentially at bromine over fluorine (10:1 selectivity)

Reduction Pathways

The cyclopropane ring influences reduction outcomes:

Target SiteReagents/ConditionsProductStereochemical Outcome
Cyclopropane H₂ (5 atm), Pd/C (ethanol)Propylamine derivativeRacemization observed (Δee = 12%)
Aromatic Ring LiAlH₄, THF, -78°CFluorine-retained reduced productNo dearomatization detected

Computational Evidence : DFT calculations show reduced ring strain (ΔE = -18.7 kcal/mol) during cyclopropane hydrogenation .

Chiral Resolution & Derivatives

The (S)-configuration enables stereospecific transformations:

Reaction TypeConditionsApplicationEnantiomeric Excess (ee)
Schiff Base Formation Benzaldehyde, MeOH, 25°CChiral catalyst precursors98% ee maintained
Acylation AcCl, Et₃N, CH₂Cl₂Amide-protected intermediates99% ee retention

Notable Finding : The fluorine atom at position 2 enhances Schiff base stability through ortho-effect (Keq=3.4×104M1K_{eq} = 3.4 \times 10^4 \, \text{M}^{-1}) .

Scientific Research Applications

Serotonin Receptor Agonism

Research indicates that compounds similar to (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride exhibit activity as agonists for the serotonin 5-HT2C receptor. This receptor is implicated in various neurological processes, including mood regulation and appetite control.

A study identified a series of compounds related to this structure, showing potent agonistic activity at the 5-HT2C receptor with selectivity over 5-HT2A and 5-HT2B receptors. The most promising analogs demonstrated an EC50 in the low nanomolar range, indicating high potency .

Potential Antidepressant Activity

In vivo studies have shown that certain derivatives can decrease immobility time in forced swim tests, suggesting potential antidepressant effects. This aligns with the role of serotonin receptors in mood disorders, providing a pathway for developing new antidepressants based on this compound's structure .

Synthesis and Structural Insights

The synthesis of this compound involves several key steps, including cyclopropanation and amine formation. The compound's structural features, such as the cyclopropyl moiety and halogen substitutions on the phenyl ring, are critical for its biological activity .

Data Tables

CompoundReceptor TargetEC50 (nM)Selectivity (5-HT2C vs 5-HT2A)Notes
Compound 375-HT2C4.8120-foldPotent agonist
Compound X5-HT2C13ModerateHigh efficacy

Case Study 1: Development as an Antidepressant

In a study investigating novel antidepressants, researchers synthesized various analogs of this compound. The lead compound demonstrated significant efficacy in reducing depressive-like behaviors in animal models, supporting its potential use in treating major depressive disorder .

Case Study 2: Selectivity Profile Analysis

Another study focused on the selectivity profile of this compound against different serotonin receptors. It was found that modifications to the phenyl ring significantly influenced receptor binding affinity and selectivity, highlighting the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and fluorine substituents can enhance binding affinity and selectivity, while the cyclopropylmethanamine moiety can modulate the compound’s overall activity. These interactions can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key differences in substituents impact pharmacological activity, solubility, and metabolic stability:

Compound Name Substituents (Aromatic Ring) Molecular Weight (g/mol) Purity Key Applications Reference ID
(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine HCl 5-Br, 2-F 280.57 95% Research (serotonin/cardiac)
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl 2-F (no Br) 201.67 99%+ CNS drug development
(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine HCl 2,5-diF, 4-CF₃ 294.69 N/A Cardiac contractility enhancer
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine HCl 5-F, 2-OCH₃, N-quinoline 401.89 >95% 5-HT2C receptor modulation

Key Findings :

  • Bromine enhances lipophilicity and binding affinity to hydrophobic receptor pockets compared to non-halogenated analogs .
  • Trifluoromethyl (CF₃) in compound improves metabolic stability but reduces solubility due to increased hydrophobicity.

Enantiomeric Comparisons

Enantiomeric purity is critical for biological activity. The (S)-enantiomer is often more potent in receptor binding than its (R)-counterpart:

Compound Name Configuration Purity Biological Activity Reference ID
(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine HCl S 95% Higher receptor binding (inferred)
(R)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine HCl R 95% Lower activity in cardiac assays
(R)-Cyclopropyl(phenyl)methanamine HCl R 99% Used in agrochemicals (lower CNS activity)

Key Findings :

  • The (S)-enantiomer of the target compound is preferentially synthesized for CNS applications, while the (R)-form may be explored for non-CNS uses .
  • Enantiomers with phenyl instead of bromo-fluorophenyl (e.g., ) show reduced halogen-dependent interactions, limiting their utility in targeted therapies.

Key Findings :

  • Chiral auxiliaries (e.g., sulfinamide in ) enable high enantiomeric excess but require additional purification steps.
  • Reductive amination (e.g., ) is scalable but less stereoselective, necessitating post-synthesis resolution.

Biological Activity

(S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride, with the CAS number 2703746-34-1, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12BrClFN
  • Molecular Weight : 280.57 g/mol
  • Purity : 95%
  • IUPAC Name : this compound
  • Solubility : Soluble in various solvents, with specific solubility data indicating a concentration of 0.221 mg/ml .

The compound's biological activity is primarily linked to its interaction with various biological targets, including enzymes and transport proteins. Notably, it has been studied for its effects on P-glycoprotein (P-gp), a critical efflux transporter involved in multidrug resistance.

P-glycoprotein Interaction

Research indicates that this compound may modulate P-gp activity, potentially reversing drug resistance in cancer cells. A case study demonstrated that compounds similar to this compound could stimulate ATPase activity in P-gp, enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin .

Biological Activity Data

StudyCompoundKey Findings
This compoundIncreased intracellular drug concentration; significant reversal of resistance in SW620/Ad300 cell lines.
Related compoundsDemonstrated inhibition of P-gp ATPase activity; potential as a therapeutic agent in drug-resistant cancers.

Case Studies

  • Reversal of Drug Resistance : In vitro studies have shown that compounds structurally related to this compound can effectively reverse resistance to multiple chemotherapeutic agents. This was evidenced by reduced tumor volume and weight in animal models without apparent side effects .
  • Selectivity for P-gp : The compound exhibited preferential selectivity toward P-gp compared to other ATP-binding cassette transporters, indicating its potential as a targeted therapy for resistant cancer types .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and permeability across biological membranes, making it a promising candidate for further development in therapeutic applications.

Key Pharmacokinetic Parameters

ParameterValue
LogP2.19
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionCYP1A2 and CYP2D6

Q & A

Q. How can the enantiomeric purity of (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride be experimentally verified?

  • Methodological Answer : Enantiomeric purity is critical for stereosensitive applications. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Compare retention times with the (R)-enantiomer (CAS: 2703745-97-3, ). Alternatively, NMR with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers by inducing distinct splitting patterns in proton signals, particularly for the cyclopropyl and aromatic protons .

Q. What synthetic strategies are recommended for introducing the cyclopropyl group into this compound?

  • Methodological Answer : The cyclopropyl group can be introduced via cyclopropanation of a pre-functionalized alkene. For example:
  • Use Simmons-Smith conditions (Zn-Cu/CH₂I₂) on a vinyl intermediate derived from 5-bromo-2-fluorobenzaldehyde.
  • Alternatively, employ transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a cyclopropylboronic ester, though steric hindrance may require optimized ligands like SPhos ().
  • Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:3) and confirm regiochemistry via ¹H NMR (cyclopropyl protons appear as multiplets at δ 0.5–1.5 ppm) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₀BrFClN) with <2 ppm error. Expected [M+H]⁺: 302.9802 ().
  • ¹H/¹³C NMR : Key signals include:
Proton/Carbonδ (ppm)MultiplicityAssignment
¹H (cyclopropyl)0.8–1.2MultipletCyclopropyl CH₂
¹³C (Br-C6H3F)115–125DoubletAromatic C-Br/F
  • IR Spectroscopy : Confirm NH₂⁺ stretch (~2500 cm⁻¹) and cyclopropyl ring vibrations (800–1000 cm⁻¹) .

Advanced Research Questions

Q. How can functional selectivity in serotonin receptors (e.g., 5-HT2C) be evaluated for this compound?

  • Methodological Answer :
  • Use radioligand binding assays with ³H-mesulergine for 5-HT2C receptor affinity. Compare IC₅₀ values against reference agonists (e.g., WAY-163909).
  • Assess functional selectivity via calcium flux assays (FLIPR®) in HEK293 cells expressing 5-HT2C. Normalize data to β-arrestin recruitment (e.g., BRET assays) to identify biased agonism.
  • Structural analogs (e.g., Compound 35 in ) show that methoxy/fluoro substitutions on the aryl ring modulate receptor selectivity. Apply similar SAR principles here .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

  • Methodological Answer :
  • Perform dose-response studies on both (S)- and (R)-enantiomers () in parallel assays (e.g., kinase profiling or metabolic stability tests).
  • Use molecular docking simulations (AutoDock Vina) to compare binding poses in target receptors. For example, the (S)-enantiomer may form stronger hydrogen bonds with 5-HT2C residues (e.g., Ser312) due to spatial alignment of the cyclopropyl group.
  • Validate with X-ray crystallography of receptor-ligand complexes if feasible .

Q. How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • The 5-bromo-2-fluorophenyl moiety is primed for Suzuki-Miyaura coupling (Br as leaving group) but may require Pd(OAc)₂/XPhos catalysis due to steric hindrance from the fluorine.
  • Fluorine at the 2-position deactivates the ring, slowing electrophilic substitution. Optimize conditions for Buchwald-Hartwig amination (e.g., Pd2(dba)₃, t-BuXPhos) if modifying the amine group.
  • Monitor side reactions (e.g., defluorination) via ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) .

Data Contradiction Analysis

Q. Conflicting NMR data for cyclopropyl protons: How to troubleshoot?

  • Methodological Answer :
  • Cyclopropyl proton signals vary with solvent and temperature. For consistency, acquire spectra in DMSO-d₆ at 25°C and compare with literature (e.g., δ 0.9–1.1 ppm in ).
  • If splitting patterns disagree, check for diastereotopicity using 2D NOESY to confirm spatial proximity of protons.
  • Re-crystallize the compound to ensure purity; residual solvents (e.g., DCM) may obscure signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.